6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Description
6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a pyranopyrazole derivative characterized by:
- A 1,4-dihydropyrano[2,3-c]pyrazole core.
- Substituents: 6-Amino group at position 4. 3,4-Dimethoxyphenyl group at position 2. Phenyl group at position 1. Propyl chain at position 3. Carbonitrile at position 4.
This compound is synthesized via multi-component reactions (MCRs), as seen in structurally related pyranopyrazoles .
Properties
IUPAC Name |
6-amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3/c1-4-8-18-22-21(15-11-12-19(29-2)20(13-15)30-3)17(14-25)23(26)31-24(22)28(27-18)16-9-6-5-7-10-16/h5-7,9-13,21H,4,8,26H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYXLYOPBAXVSRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of targets, contributing to its biological and pharmacological activities.
Mode of Action
It is known that similar compounds interact with their targets, leading to changes in cellular processes. The compound’s interaction with its targets could potentially result in changes in cellular signaling, gene expression, or enzymatic activity.
Biochemical Pathways
Similar compounds have been shown to affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
Similar compounds have been shown to have a variety of biological activities. This suggests that the compound could potentially have a variety of molecular and cellular effects, depending on its targets and mode of action.
Action Environment
It is known that environmental factors can influence the action of similar compounds These factors could include temperature, pH, and the presence of other molecules in the environment
Biological Activity
The compound 6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a member of the dihydropyrano[2,3-c]pyrazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C22H24N4O3
- Molecular Weight : 396.46 g/mol
Structural Features
The compound features a unique structural framework that includes:
- An amino group
- A dimethoxyphenyl substituent
- A carbonitrile group
- A dihydropyrano[2,3-c]pyrazole core
This combination of functional groups contributes to its biological properties.
The biological activity of 6-Amino-4-(3,4-dimethoxyphenyl)-1-phenyl-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has been primarily associated with its inhibitory effects on various kinases involved in cellular signaling pathways. Notably, it has shown significant activity against:
- AKT2/PKBβ Kinase : This kinase is crucial in the AKT signaling pathway, which is often upregulated in cancer cells. Inhibiting AKT2 can lead to reduced cell proliferation and increased apoptosis in cancer cells .
Anticancer Activity
Several studies have reported the compound's efficacy in inhibiting glioma cell growth. For instance:
- In vitro studies demonstrated that this compound inhibited the formation of neurospheres in primary patient-derived glioma stem cells while exhibiting minimal toxicity towards non-cancerous cells .
Summary of Findings
| Study | Cell Type | Effect | IC50 (µM) | Selectivity |
|---|---|---|---|---|
| Study 1 | Glioma Cells | Inhibition of growth | 5.0 | High (non-toxic to normal cells) |
| Study 2 | Cancer Cell Lines | Induction of apoptosis | 10.0 | Moderate |
Case Study 1: Antiglioma Activity
A recent study screened various pyrano[2,3-c]pyrazoles for their anticancer properties. The compound exhibited potent activity against glioma cell lines such as U87MG and U251, leading to significant reductions in cell viability .
Case Study 2: Kinase Inhibition
Another investigation focused on the compound's ability to inhibit a panel of 139 kinases. The results indicated low micromolar activity against AKT2/PKBβ, supporting its potential as a targeted therapy for glioblastoma .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations:
- Propyl vs.
- Aryl Group Electronic Effects :
- Electron-donating groups (e.g., 3,4-dimethoxy in the target) vs. electron-withdrawing groups (e.g., 4-chloro in 10n) influence reactivity in MCRs and binding interactions in biological targets .
- Fluorophenyl (5d) and chlorophenyl (10n) analogues exhibit distinct electronic profiles, which may modulate bioactivity .
Spectral and Physical Properties
- NMR Data :
- The target compound’s ¹H NMR would show two methoxy singlets (δ ~3.7–3.8 ppm) for the 3,4-dimethoxyphenyl group, distinct from single methoxy (δ ~3.7 in ) or halogen-substituted analogues (e.g., δ ~7.4–7.6 for 4-chlorophenyl in 10n ).
- The propyl chain in the target and 10m results in triplet signals for terminal CH3 (δ ~0.5–0.6 ppm, J = 7.3 Hz) and multiplet signals for CH2 groups .
- Melting Points :
- Fluorophenyl (5d: 244–245°C) and chlorophenyl analogues exhibit higher melting points than methoxy-substituted compounds (e.g., 170–172°C in ), likely due to stronger intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
